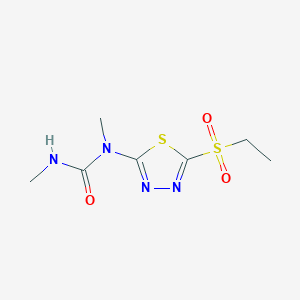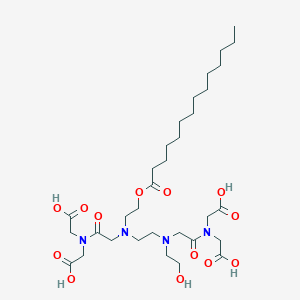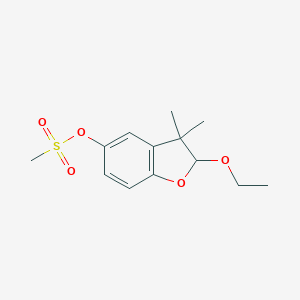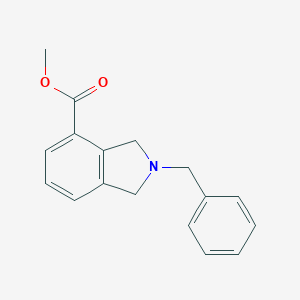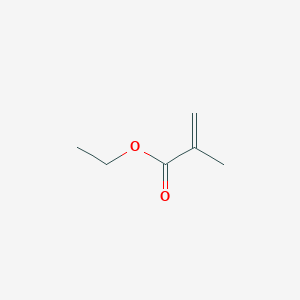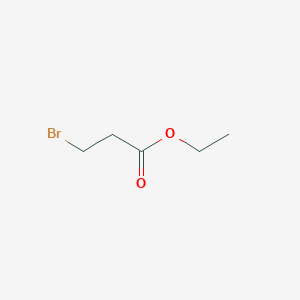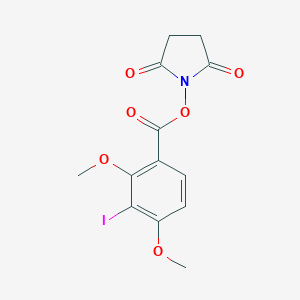
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate (SIDB) is a chemical compound that is widely used in scientific research for its ability to label proteins and peptides. SIDB is a derivative of the well-known labeling reagent, N-hydroxysuccinimide (NHS), and is used to introduce iodine atoms into target molecules for imaging and detection purposes.
作用机制
The mechanism of action of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate involves the formation of a stable amide bond between the labeling reagent and the target molecule. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can then be detected using various imaging techniques, allowing researchers to study the distribution and metabolism of the labeled molecule in vivo.
生化和生理效应
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is generally considered safe for use in scientific research, with no known biochemical or physiological effects. However, as with any chemical compound, precautions should be taken when handling N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate to avoid exposure and potential toxicity.
实验室实验的优点和局限性
One of the main advantages of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in lab experiments is its ability to introduce an iodine atom into target molecules for imaging and detection purposes. This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo. However, one limitation of using N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is its relatively high cost compared to other labeling reagents.
未来方向
There are several future directions for the use of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate in scientific research. One potential application is in the development of new imaging techniques for studying protein and peptide distribution and metabolism in vivo. Another potential direction is in the development of new labeling reagents that are more cost-effective and easier to use than N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate, particularly with respect to potential toxicity and safety concerns.
合成方法
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be synthesized by reacting 2,4-dimethoxy-3-iodobenzoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amine group of the target molecule to form a stable amide bond.
科学研究应用
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate is widely used in scientific research for its ability to label proteins and peptides. The iodine atom introduced by N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate can be detected using various imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This makes N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate a valuable tool for studying the distribution and metabolism of proteins and peptides in vivo.
属性
CAS 编号 |
130168-14-8 |
|---|---|
产品名称 |
N-Succinimidyl-2,4-dimethoxy-3-iodobenzoate |
分子式 |
C13H12INO6 |
分子量 |
405.14 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-iodo-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C13H12INO6/c1-19-8-4-3-7(12(20-2)11(8)14)13(18)21-15-9(16)5-6-10(15)17/h3-4H,5-6H2,1-2H3 |
InChI 键 |
FPAFZUROVXTCGQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)I |
其他 CAS 编号 |
130168-14-8 |
同义词 |
N-succinimidyl-2,4-dimethoxy-3-iodobenzoate SDMIB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



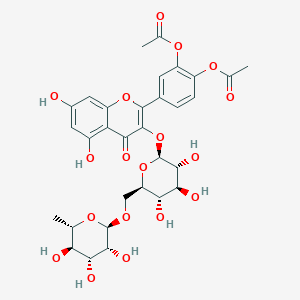
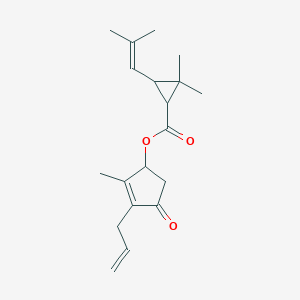

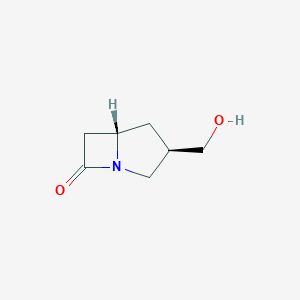
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
